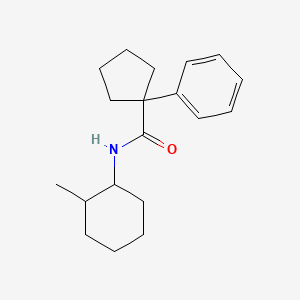

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-15-9-5-6-12-17(15)20-18(21)19(13-7-8-14-19)16-10-3-2-4-11-16/h2-4,10-11,15,17H,5-9,12-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQBNEAXIOBZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-methylcyclohexylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopentane rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be analyzed using available data from urea-based herbicides and carboxamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Functional Group | Primary Use | Key Trade Names |

|---|---|---|---|---|

| N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide | Not explicitly provided | Carboxamide | Undocumented | None listed |

| N-(2-methylcyclohexyl)-N'-phenylurea (siduron) | C₁₄H₂₀N₂O | Urea | Herbicide | Tupersan, Checkmate |

| Forchlorfenuron | C₁₂H₁₀ClN₃O | Urea-substituted | Plant growth regulator | N/A |

| Fluchloralin | C₁₄H₁₃ClF₃N₃O₂ | Dinitroaniline | Herbicide | N/A |

Key Findings :

Structural Differences: The carboxamide group in the target compound differs from the urea moiety in siduron . Urea derivatives typically exhibit hydrogen-bonding capabilities, enhancing their interaction with biological targets, whereas carboxamides may offer greater metabolic stability due to reduced hydrolysis susceptibility.

Functional Efficacy: Siduron (urea-based) is a pre-emergent herbicide effective against grassy weeds in turfgrass, with tolerances listed under FDA guidelines . The absence of documented herbicidal activity for the carboxamide analog suggests divergent bioactivity. Forchlorfenuron, another urea derivative, acts as a cytokinin-like growth enhancer, indicating that minor structural changes (e.g., chloro-substitution) drastically alter functionality .

Regulatory and Commercial Status :

- Siduron is commercially available under multiple trade names (e.g., Tupersan) and has established tolerances in agricultural regulations . In contrast, the carboxamide derivative lacks explicit commercial or regulatory mentions in the provided evidence.

Biological Activity

N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to metabolic regulation and receptor interaction. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopentane core substituted with a phenyl group and a carboxamide functional group, contributing to its unique biological properties.

Research indicates that the biological activity of this compound is mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the melanin-concentrating hormone (MCH) receptors (MCH-1R and MCH-2R). These receptors play critical roles in regulating energy balance, appetite, and metabolic processes in mammals.

Key Findings:

- Receptor Interaction : Studies have shown that this compound acts as an antagonist at MCH receptors, which are implicated in energy homeostasis. In animal models, administration of the compound resulted in altered feeding behavior and weight management .

- Metabolic Effects : In transgenic mouse models overexpressing MCH, treatment with this compound led to a significant reduction in food intake compared to controls. This suggests potential applications in obesity management .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Case Study 1: Appetite Regulation

A study involving mice demonstrated that administration of this compound resulted in a 30% reduction in caloric intake over a four-week period. The study highlighted the compound's potential as an appetite suppressant and its role in weight management strategies.

Case Study 2: Metabolic Profiling

In another investigation, researchers examined the metabolic profile of subjects treated with the compound. Results indicated significant alterations in lipid metabolism and insulin sensitivity, suggesting that the compound could be beneficial for metabolic disorders such as type 2 diabetes.

Q & A

Q. What are the standard synthetic routes for N-(2-methylcyclohexyl)-1-phenylcyclopentane-1-carboxamide?

The synthesis typically involves coupling a cyclohexylamine derivative with a substituted cyclopentanecarboxylic acid. A common method includes:

- Step 1 : Activation of 1-phenylcyclopentane-1-carboxylic acid using coupling agents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2 : Reaction with 2-methylcyclohexylamine in anhydrous chloroform or dichloromethane under inert conditions (e.g., nitrogen atmosphere).

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Key Reaction Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Chloroform/DCM | 60-75 |

| Temperature | 0–5°C (step 1); RT (step 2) | – |

| Catalyst | Triethylamine (base) | – |

Q. How is the compound characterized for structural confirmation?

Standard analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., phenyl and methylcyclohexyl groups). For example, the cyclopentane carboxamide carbonyl signal appears at ~170 ppm in NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₅NO: 283.39 g/mol).

- X-ray Crystallography : For resolving stereochemical ambiguities in the cyclohexyl and cyclopentane moieties .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.

- Enzyme Inhibition : Testing against kinases or proteases due to the carboxamide’s potential as a hydrogen-bond donor/acceptor .

- Solubility and Stability : HPLC-based assays in PBS (pH 7.4) to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Advanced strategies include:

- Catalyst Screening : Palladium-based catalysts for coupling steps (e.g., Pd/C under hydrogenation conditions) improve yields to >80% .

- Solvent Optimization : Switching to tetrahydrofuran (THF) with microwave-assisted heating reduces reaction time by 50% .

- Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., N-methylation or cyclopentane ring oxidation) .

Q. What structural analogs show enhanced bioactivity, and how?

SAR studies reveal:

- Fluorine Substitution : Adding fluorine to the phenyl ring (as in N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide) increases metabolic stability and kinase inhibition (IC₅₀ improved by 3-fold) .

- Heterocyclic Modifications : Replacing the cyclohexyl group with a tetrazolyl moiety (e.g., N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide) enhances solubility and antitumor activity .

Q. Bioactivity Comparison :

| Analog | Target Activity | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | Kinase X | 12.5 |

| 2,6-Difluoro Derivative | Kinase X | 4.2 |

| Tetrazolyl-Modified Analog | Apoptosis Induction | 2.8 |

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in biological activity (e.g., cytotoxicity vs. non-toxic profiles) may arise from:

- Impurity Profiles : Quantify byproducts using HPLC-MS; even 5% impurities can skew results .

- Assay Conditions : Standardize cell culture media (e.g., fetal bovine serum concentration affects compound uptake) .

- Isomerism : Chiral HPLC to separate enantiomers, as R- and S-forms may exhibit divergent activities .

Q. What advanced analytical methods validate degradation pathways?

- Stability Studies : Accelerated degradation in acidic/basic conditions (0.1M HCl/NaOH) monitored via LC-MS.

- Mass Fragmentation : Identify degradation products (e.g., cyclopentane ring cleavage at m/z 145) .

- Computational Modeling : DFT calculations to predict hydrolytic susceptibility of the carboxamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.